molecular formula C11H5Cl2F3N2O B13729686 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B13729686
M. Wt: 309.07 g/mol
InChI Key: QBWXUFPWWBNBBE-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine is a chemical compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2,5-dichlorobenzonitrile with trifluoroacetic acid and a suitable base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

6-(2,5-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

  • 2,4-Dichlorophenyl)-2-hydroxy-4-(trifluoromethyl)pyrimidine
  • 6-(2,5-Dichlorophenyl)-2-hydroxy-4-methylpyrimidine
  • 6-(2,5-Dichlorophenyl)-2-hydroxy-4-(difluoromethyl)pyrimidine

These compounds share structural similarities but differ in their chemical and physical properties, leading to variations in their reactivity, biological activities, and applications

Properties

Molecular Formula

C11H5Cl2F3N2O

Molecular Weight

309.07 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H5Cl2F3N2O/c12-5-1-2-7(13)6(3-5)8-4-9(11(14,15)16)18-10(19)17-8/h1-4H,(H,17,18,19)

InChI Key

QBWXUFPWWBNBBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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